N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide
Description
N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide is a synthetic small molecule characterized by a cyclopentanecarboxamide moiety linked to a substituted phenyl ring. The phenyl group is functionalized at the 4-position with a methoxy (-OCH₃) group and at the 3-position with a 2-oxopiperidinyl substituent.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-23-16-10-9-14(19-18(22)13-6-2-3-7-13)12-15(16)20-11-5-4-8-17(20)21/h9-10,12-13H,2-8,11H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXSSWJVPIGFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCC2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinone Ring: Starting with a suitable precursor, the piperidinone ring is synthesized through a series of cyclization reactions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide.
Formation of the Cyclopentanecarboxamide Moiety: This step involves the reaction of the intermediate compound with cyclopentanecarboxylic acid or its derivatives under appropriate conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating certain diseases.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The following compounds share structural similarities with the target molecule, particularly in the carboxamide group and aromatic substitution patterns. Key differences lie in core scaffolds, substituent types, and synthetic accessibility:
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methoxy group is electron-donating, which may enhance aryl ring stability and modulate electronic interactions in binding pockets. The trifluoromethyl group in provides strong electron-withdrawing and hydrophobic properties, which could improve membrane permeability but reduce aqueous solubility.
- Hydrogen-Bonding Motifs: The 2-oxopiperidinyl group in the target compound offers a ketone oxygen for hydrogen bonding, similar to the pyrrolidin-2,5-dione in . Both motifs may enhance target engagement in polar environments. The amide linkage in all compounds serves as a critical hydrogen-bond donor/acceptor, a common feature in protease inhibitors or GPCR-targeting agents.
Biological Activity
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide is a synthetic compound with potential pharmacological applications. Its structural formula is characterized by a cyclopentanecarboxamide core, substituted with a piperidinyl moiety and a methoxy group, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 352 Da
- SMILES Notation : Provided in the chemical databases for computational studies.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives containing similar functional groups have shown strong inhibition of reactive oxygen species (ROS), with IC values indicating potency against oxidative stress in cellular models .
Anticancer Properties
Several studies have explored the anticancer potential of related compounds. For example, derivatives of oxadiazole structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2, with IC values comparable to established chemotherapeutics like Doxorubicin . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as EGFR .
Antimicrobial Activity
The antimicrobial efficacy of compounds similar to this compound has been documented in various studies. Compounds with similar structural motifs have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species . These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation, such as COX-2 and EGFR .
- Apoptosis Induction : The compound may promote apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic factors, leading to reduced cell viability .
- Antioxidative Mechanisms : By scavenging free radicals and enhancing endogenous antioxidant defenses, the compound can mitigate oxidative damage in cells .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of a series of compounds related to this compound on MCF-7 cells. The results indicated that certain derivatives had IC values below 5 µg/mL, showcasing their potential for development as anticancer agents .
- Antimicrobial Screening : Compounds structurally related to this amide were tested against various bacterial strains, revealing significant antibacterial activity with minimum inhibitory concentration (MIC) values in the low µg/mL range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
